5-(2-Bromo-4,5-difluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole
Overview
Description
5-(2-Bromo-4,5-difluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C13H12BrF2IN2 and its molecular weight is 441.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Catalysis
5-(2-Bromo-4,5-difluorophenyl)-1-(tert-butyl)-4-iodo-1H-pyrazole serves as a versatile intermediate in the synthesis of complex organic molecules. For example, Bobko et al. (2012) demonstrate its utility in creating novel pyrazole derivatives, highlighting a straightforward route for their synthesis that could be valuable in developing new pharmaceuticals or agrochemicals (Bobko, A., Kaura, A., Evans, K., & Su, D., 2012).
Photophysical Properties
The compound has been explored for its photophysical properties, particularly in the context of organic electronics and photonics. The research by Hughes et al. (2004) delves into the synthesis and optical properties of ethynyl π-extended 2,5-diphenyl-1,3,4-oxadiazoles, where similar pyrazole structures demonstrate significant potential in tuning luminescent properties for OLEDs and other light-emitting applications (Hughes, G., Kreher, D., Wang, Changsheng, Batsanov, A., & Bryce, M., 2004).
Nonlinear Optical Materials
Kanwal et al. (2022) investigate pyrazole-thiophene-based amide derivatives for their nonlinear optical (NLO) properties, highlighting the importance of pyrazole derivatives in developing materials with potential applications in optical switching and computing. The study indicates that such compounds can exhibit significant NLO responses, making them candidates for future technologies (Kanwal, I., Rasool, N., Zaidi, Syeda Huda Mehdi, Zakaria, Z., Bilal, M., Hashmi, Muhammad Ali, Mubarik, Adeel, Ahmad, Gulraiz, & Shah, S. A., 2022).
Supramolecular Chemistry
The synthesis and structural analysis of pyrazole compounds, as detailed by Loh et al. (2013), reveal the potential of pyrazole derivatives in forming supramolecular structures through hydrogen bonding. These findings are crucial for designing molecular assemblies that could find applications in molecular recognition, sensing, and self-assembly processes (Loh, Wan-Sin, Quah, C., Chia, T. S., Fun, H., Sapnakumari, M., Narayana, B., & Sarojini, B., 2013).
Properties
IUPAC Name |
5-(2-bromo-4,5-difluorophenyl)-1-tert-butyl-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF2IN2/c1-13(2,3)19-12(11(17)6-18-19)7-4-9(15)10(16)5-8(7)14/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRPWYKJTPQBKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C=N1)I)C2=CC(=C(C=C2Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF2IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657962 | |
Record name | 5-(2-Bromo-4,5-difluorophenyl)-1-tert-butyl-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206676-80-3 | |
Record name | 5-(2-Bromo-4,5-difluorophenyl)-1-tert-butyl-4-iodo-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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